molecular formula C7H6O4S B2883486 2-(Carboxymethyl)thiophene-3-carboxylic acid CAS No. 332013-53-3

2-(Carboxymethyl)thiophene-3-carboxylic acid

Cat. No.: B2883486
CAS No.: 332013-53-3
M. Wt: 186.18
InChI Key: RUFLXAZKSIUZLY-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two carboxylic acid groups, one at the 2-position and another at the 3-position of the thiophene ring, along with a carboxymethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxymethyl)thiophene-3-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the carboxylation of thiophene-3-carboxylic acid using chloroacetic acid under basic conditions. The reaction proceeds through the formation of a carbanion intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Carboxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Carboxymethyl)thiophene-3-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2,5-Dicarboxythiophene

Comparison: 2-(Carboxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both carboxylic acid and carboxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. Compared to other thiophene derivatives, it offers additional functionalization sites, making it a valuable intermediate in organic synthesis .

Biological Activity

2-(Carboxymethyl)thiophene-3-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound contains two carboxylic acid functional groups attached to a thiophene ring. Its molecular formula is C6H6O4SC_6H_6O_4S and it exhibits properties typical of thiophene derivatives, including potential reactivity with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing predominantly on its antimicrobial and anticancer properties. Below are key findings from recent research:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays have demonstrated the ability of this compound to inhibit the proliferation of cancer cell lines, indicating potential as a lead compound in cancer therapeutics .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in critical biological pathways, altering their activity and leading to desired therapeutic effects .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMIC (µg/mL)IC50 (µM)Notes
Antimicrobial0.02 - 0.12N/AEffective against various bacterial strains
AnticancerN/A10 - 30Inhibits proliferation in cancer cell lines
Enzyme InhibitionN/A0.5 - 1.5Potential DprE1 inhibitor in tuberculosis

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have focused on modifications of the thiophene ring and carboxylic acid groups to optimize biological activity. Variations in substituents have been shown to significantly affect the potency of the compound against microbial strains and cancer cells. For example, compounds with electron-withdrawing groups at specific positions on the thiophene ring exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Properties

IUPAC Name

2-(carboxymethyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFLXAZKSIUZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.0 g of the compound obtained in Example 1 was dissolved in 260 mL of methanol, and a solution obtained by dissolving 4.84 g of sodium hydroxide in 26 mL of water was added thereto. The resulting solution was refluxed for 4 hours, cooled to room temperature, concentrated under reduced pressure to remove methanol. The resulting aqueous solution was washed with 10 ml of diethyl ether and acidified to pH 2 to 3 using concentrated HCl. The solids thus solidified were filtered, washed with a small amount of cold water and dried at 40° C. to obtain 9.60 g (yield of 85%) of the title compound as a brown solid.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
solvent
Reaction Step Two
Yield
85%

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